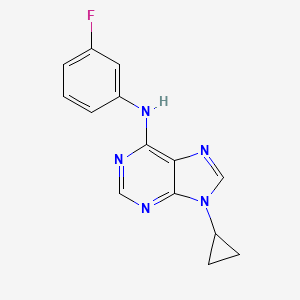

9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-cyclopropyl-N-(3-fluorophenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKXDLJBABVQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is as follows:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-fluoroaniline.

Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, often using cyclopropyl bromide and a base such as potassium carbonate.

Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3-fluoroaniline in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution or aluminum chloride in dichloromethane for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and receptors. It can serve as a probe to investigate the mechanisms of purine metabolism and signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropyl and fluorophenyl groups may enhance its binding affinity and specificity for these targets. The compound may modulate the activity of enzymes involved in purine metabolism or interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares structural features, synthesis routes, and biological properties of 9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine with related purine derivatives:

Q & A

Q. Table 1: Comparative Activity of Analogues

| Substituent (N9) | C6 Group | IC₅₀ (CDK2, nM) | LogP |

|---|---|---|---|

| Cyclopropyl | 3-Fluorophenyl | 12.5 | 2.5 |

| Methyl | 3-Fluorophenyl | 45.8 | 1.8 |

| Cyclopropyl | 4-Chlorophenyl | 28.3 | 2.7 |

Advanced: What are the proposed mechanisms of enzyme inhibition, and how can conflicting data on activity across studies be resolved?

Answer:

Mechanistic Insights:

- Competitive Inhibition: The purine scaffold mimics ATP, binding to kinase active sites (e.g., hydrogen bonding with hinge region residues like Glu81 in CDK2) .

- Allosteric Modulation: Fluorophenyl groups may stabilize inactive conformations of targets like EGFR .

Resolving Data Contradictions:

- Assay Variability: Standardize enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH 7.4, 1 mM ATP) .

- Orthogonal Validation: Confirm inhibition using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

Advanced: How can computational models predict interactions with biological targets, and how are these predictions validated experimentally?

Answer:

Computational Workflow:

Docking Studies: Use Schrödinger or MOE to screen against kinase libraries. Prioritize poses with hydrogen bonds to purine N1/N7 and halogen bonds to fluorophenyl .

Molecular Dynamics (MD): Simulate binding stability (20–50 ns trajectories) to assess residence time and conformational changes .

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.